molecular formula C15H14ClN3O2 B14592028 2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine CAS No. 61378-50-5

2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine

Cat. No.: B14592028
CAS No.: 61378-50-5
M. Wt: 303.74 g/mol
InChI Key: BJCPATKJTIMIKX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is a chemical compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a 4-chlorophenyl group and two prop-2-en-1-yloxy groups attached to the triazine ring

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine typically involves the reaction of 4-chlorophenylamine with cyanuric chloride in the presence of a base, followed by the introduction of prop-2-en-1-ol groups. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The triazine ring can undergo substitution reactions where the prop-2-en-1-yloxy groups are replaced by other functional groups. Common reagents for

Properties

CAS No.

61378-50-5

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,6-bis(prop-2-enoxy)-1,3,5-triazine

InChI

InChI=1S/C15H14ClN3O2/c1-3-9-20-14-17-13(11-5-7-12(16)8-6-11)18-15(19-14)21-10-4-2/h3-8H,1-2,9-10H2

InChI Key

BJCPATKJTIMIKX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=NC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC=C

Origin of Product

United States

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